molecular formula C18H18ClN2O10PS2 B14259917 Sitaxsentan (phosphate)

Sitaxsentan (phosphate)

Cat. No.: B14259917
M. Wt: 552.9 g/mol
InChI Key: ZPWFJHMOZQZOFY-UHFFFAOYSA-N
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Description

Endothelin-1 (B181129) (ET-1) as a Vasculature Paracrine and Autocrine Peptide

Endothelin-1 (ET-1) is the most potent vasoconstrictor peptide known and is the main isoform of the endothelin family within the cardiovascular system. frontiersin.orgresearchgate.net It is predominantly produced by vascular endothelial cells. nih.gov Rather than acting as a systemic hormone, ET-1 primarily functions at a local level through paracrine and autocrine signaling. tandfonline.com In its paracrine role, ET-1 secreted from endothelial cells acts on adjacent vascular smooth muscle cells (VSMCs). nih.govmolbiolcell.org In an autocrine fashion, ET-1 can also act on the same endothelial cells that produced it or be produced by VSMCs to act on themselves. nih.govmolbiolcell.orgahajournals.org This local signaling is crucial because the biological half-life of ET-1 in circulation is less than a minute, and plasma concentrations are typically well below the threshold required for pharmacological effects. frontiersin.orgtandfonline.com The production and release of ET-1 can be triggered by various stimuli, including shear stress, hypoxia, angiotensin II, and certain cytokines. mdpi.com

Endothelin Receptor Subtypes: ETA and ETB

The biological effects of endothelins are mediated by two main G protein-coupled receptor subtypes, designated as ETA and ETB. nih.gov These receptors are distinguished by their binding affinities for the different endothelin isoforms. oup.com The ETA receptor shows a high affinity for ET-1 and a lower affinity for ET-3. oup.com In contrast, the ETB receptor binds ET-1 and ET-3 with equal affinity. oup.comahajournals.org While both receptor subtypes are found on VSMCs, ETA receptors are predominantly expressed on these cells. oup.com ETB receptors are mainly found on vascular endothelial cells. oup.com

Table 1: Comparison of Endothelin Receptor Subtypes

Feature ETA Receptor ETB Receptor
Primary Location Vascular Smooth Muscle Cells (VSMCs) oup.com Vascular Endothelial Cells oup.com
Ligand Affinity High affinity for ET-1, lower for ET-3 oup.com Equal affinity for ET-1 and ET-3 oup.com
Primary Function on VSMCs Vasoconstriction, Proliferation nih.govahajournals.org Vasoconstriction ahajournals.org
Primary Function on Endothelial Cells Not typically expressed nih.gov Vasodilation (via NO, Prostacyclin), ET-1 Clearance frontiersin.orgnih.gov
Signaling Pathways G-protein coupled, leading to PLC activation, calcium mobilization nih.govnih.gov G-protein coupled, leading to NO/Prostacyclin release, ET-1 internalization frontiersin.orgnih.gov

ETA Receptor-Mediated Cellular Responses

Activation of ETA receptors, primarily located on vascular smooth muscle cells, is responsible for the potent and sustained vasoconstriction characteristic of ET-1. nih.govahajournals.org This response is initiated through G-protein coupling that activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate and subsequent mobilization of intracellular calcium. nih.govnih.gov Beyond vasoconstriction, ETA receptor signaling promotes the proliferation and hypertrophy of vascular smooth muscle cells. nih.govoup.com It is also implicated in inflammatory processes and fibrosis. nih.govahajournals.org ET-1, acting via the ETA receptor, can stimulate the production of extracellular matrix proteins like fibronectin and collagen, contributing to tissue remodeling. ahajournals.org

ETB Receptor-Mediated Cellular Responses and ET-1 Clearance

The ETB receptor has a more complex and dual role. oup.com When ET-1 binds to ETB receptors on vascular endothelial cells, it triggers the release of vasodilators, namely nitric oxide (NO) and prostacyclin. frontiersin.orgnih.gov This action serves to counterbalance the vasoconstrictor effects mediated by ETA receptors. frontiersin.org Endothelial ETB receptor activation can also function as an anti-apoptotic survival signal for the endothelial cells themselves. ahajournals.orgahajournals.org

In addition to their role in vasodilation, ETB receptors are crucial for the clearance of circulating ET-1. ahajournals.orgnih.gov They act as clearance receptors, binding and internalizing ET-1, which is then targeted for degradation. oup.comcdnsciencepub.com This clearance mechanism, primarily occurring in the lungs and kidneys, is vital for maintaining low plasma levels of ET-1 and preventing systemic effects. frontiersin.orgcdnsciencepub.com It has been demonstrated that the blockade or genetic knockout of ETB receptors leads to a significant increase in circulating ET-1 levels. nih.govcdnsciencepub.com While also present on VSMCs where they can contribute to vasoconstriction, the predominant roles of ETB receptors are vasodilation and peptide clearance. nih.govahajournals.org

Pharmacological Strategies Targeting the Endothelin System

Given the pivotal role of the endothelin system in various diseases, particularly those involving vasoconstriction and cell proliferation like pulmonary arterial hypertension (PAH), it has become a significant therapeutic target. mdpi.comnih.govahajournals.org Pharmacological strategies primarily focus on blocking the effects of ET-1 through endothelin receptor antagonists (ERAs). mdpi.com

These antagonists can be broadly categorized:

Selective ETA Receptor Antagonists: These drugs are designed to specifically block the ETA receptor, thereby inhibiting the detrimental effects of vasoconstriction and proliferation while preserving the beneficial functions of the ETB receptor, such as vasodilator production and ET-1 clearance. newdrugapprovals.orguscjournal.com Sitaxsentan (B1663635) is an example of a highly selective ETA antagonist. newdrugapprovals.org It blocks the action of endothelin on the ETA receptor with a selectivity approximately 6,500 times greater than for the ETB receptor. newdrugapprovals.orguscjournal.comamazonaws.com Other selective ETA antagonists include Atrasentan and ZD4054. tandfonline.com

Dual ETA/ETB Receptor Antagonists: These compounds block both receptor subtypes. ahajournals.org The rationale for dual antagonism is that ETB receptors on smooth muscle cells can also contribute to vasoconstriction, particularly in certain pathological states. ahajournals.orgahajournals.org Bosentan (B193191) is a well-known dual antagonist. ahajournals.org

Other Emerging Strategies: Research is ongoing into other ways to modulate the endothelin system. ahajournals.org These include the development of monoclonal antibodies that target endothelin receptors, selective ETB receptor agonists to enhance vasodilation and ET-1 clearance, and dual endothelin-angiotensin receptor antagonists like Sparsentan (B1681978). ahajournals.orgcas.cz

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18ClN2O10PS2

Molecular Weight

552.9 g/mol

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid

InChI

InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4)

InChI Key

ZPWFJHMOZQZOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O

Origin of Product

United States

Molecular and Cellular Pharmacology of Sitaxsentan Phosphate

Endothelin Receptor Binding and Selectivity

Sitaxsentan's pharmacological profile is defined by its high affinity and selectivity for the endothelin-A (ETA) receptor subtype. tandfonline.comnih.govnih.gov

Binding Affinity and Dissociation Kinetics to ETA Receptors

Sitaxsentan (B1663635) binds with high affinity to ETA receptors. nih.gov In functional assays using isolated murine femoral arteries, sitaxsentan demonstrated competitive antagonism at the ETA receptor, yielding a pA2 value of 8.0. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. Studies have also noted that sitaxsentan has a long duration of action, with a half-life of approximately 10 hours in patients with PAH. tandfonline.comwalshmedicalmedia.com This long duration of action is a key pharmacokinetic characteristic. tandfonline.comwalshmedicalmedia.com

Selectivity Profile Against ETB Receptors

A defining characteristic of sitaxsentan is its high selectivity for the ETA receptor over the endothelin-B (ETB) receptor. tandfonline.comnih.gov Reports indicate that sitaxsentan is approximately 6,500 to 7,000 times more selective for ETA than ETB receptors. tandfonline.comnih.govnih.govmedicines.org.au This high degree of selectivity is a significant feature of its pharmacological profile, distinguishing it from dual endothelin receptor antagonists that block both ETA and ETB receptors. tandfonline.comersnet.org The rationale for developing a highly selective ETA antagonist was to block the vasoconstrictive effects mediated by ETA receptors while preserving the potential vasodilatory and clearance functions of ETB receptors. tandfonline.comnih.gov

CompoundReceptor Selectivity (ETA:ETB ratio)Reference
Sitaxsentan~6,500-7,000:1 tandfonline.comnih.govnih.govmedicines.org.au
Bosentan (B193191)~40:1 ersnet.orgersnet.org
Ambrisentan (B1667022)~77:1 tandfonline.com

Competitive Binding Mode at Endothelin Receptors

Sitaxsentan acts as a competitive antagonist at endothelin receptors. nih.govdrugbank.comguidetopharmacology.org This means that it binds reversibly to the same site as the endogenous ligand, endothelin-1 (B181129), and can be displaced by higher concentrations of the agonist. nih.gov Functional studies in isolated murine femoral arteries demonstrated that sitaxsentan produced a concentration-dependent parallel rightward shift of the contractile response to ET-1 without affecting the maximum response, which is characteristic of competitive antagonism. nih.gov

Mechanisms of Endothelin Receptor Antagonism by Sitaxsentan (phosphate)

Sitaxsentan exerts its pharmacological effects by competitively blocking the binding of endothelin-1 to the ETA receptor. nih.govmanagedhealthcareexecutive.com In normal physiology, the binding of ET-1 to ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cellular proliferation. nih.govmanagedhealthcareexecutive.com By inhibiting this interaction, sitaxsentan prevents these downstream effects, leading to vasodilation and a decrease in pulmonary vascular resistance. drugbank.com The high selectivity of sitaxsentan for the ETA receptor is believed to be advantageous by leaving the ETB receptor-mediated functions, such as vasodilation and clearance of ET-1, intact. tandfonline.comnih.gov

Downstream Cellular Signaling Pathway Modulation by Sitaxsentan (phosphate)

The antagonism of the ETA receptor by sitaxsentan leads to the modulation of various downstream cellular signaling pathways that are normally activated by ET-1.

Regulation of ET-1 Downstream Targets

Studies have shown that sitaxsentan can modulate the expression and activity of downstream targets of the ET-1 pathway. In a mouse model of bleomycin-induced pulmonary fibrosis, pretreatment with sitaxsentan was found to affect the phosphorylation of several key signaling molecules. karger.com Specifically, sitaxsentan was shown to reduce the bleomycin-induced phosphorylation of JNK (c-Jun N-terminal kinase) and p38 MAP kinase (mitogen-activated protein kinase) in lung tissue. karger.com The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p38, and ERK (extracellular signal-regulated kinase), are known to be involved in cellular processes such as inflammation and fibrosis. karger.com By inhibiting the activation of these pathways, sitaxsentan may exert its anti-fibrotic and anti-inflammatory effects. karger.com

Modulation of Kinase Pathways (e.g., FAK, PI3K/Akt)

Sitaxsentan's mechanism of action involves the modulation of critical intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are integral to cellular processes such as proliferation, survival, and fibrosis.

Research has demonstrated that sitaxsentan can attenuate the activation of FAK. karger.com In a model of bleomycin-induced pulmonary fibrosis in mice, an increase in activated, phosphorylated FAK was observed in the fibrotic lung tissue. karger.com Prophylactic treatment with sitaxsentan was found to reduce the levels of this activated FAK, suggesting that by diminishing FAK activation, sitaxsentan may contribute to an antifibrotic effect. karger.com FAK is a key component in signaling pathways initiated by profibrotic agents like endothelin-1 (ET-1). karger.com ET-1 is known to promote the phosphorylation of FAK in a time- and dose-dependent manner in fibroblasts. karger.com

In contrast to its effects on FAK, studies have shown that sitaxsentan does not significantly affect the activation of the PI3K/Akt pathway in the context of bleomycin-induced fibrosis. karger.com While the PI3K/Akt pathway was activated in this model, its activation was independent of ETA receptor signaling and was not altered by sitaxsentan treatment. karger.com This suggests that other signaling molecules, such as Transforming Growth Factor-beta (TGF-β), which is known to interact with ET-1, may be responsible for activating the PI3K/Akt pathway in this context. karger.com However, other research highlights the general importance of the PI3K/Akt pathway in fibrosis, noting its role in mediating the effects of various growth factors and its association with pulmonary fibrosis. researchgate.netmolbiolcell.org

The differential modulation of these kinase pathways by sitaxsentan underscores the complexity of its cellular effects. By selectively inhibiting FAK activation, sitaxsentan can interrupt a key signaling cascade involved in fibrotic processes.

Table 1: Effect of Sitaxsentan on Kinase Pathway Activation in Bleomycin-Induced Pulmonary Fibrosis

Kinase PathwayActivation Status in FibrosisEffect of Sitaxsentan TreatmentReference
FAK Increased phosphorylationDecreased phosphorylation karger.com
PI3K/Akt Increased activationNo significant change karger.com

Interactions with Guanine (B1146940) Nucleotide Binding Proteins (G-proteins)

Sitaxsentan, as an endothelin receptor antagonist, indirectly interacts with guanine nucleotide-binding proteins (G-proteins), which are crucial components of the endothelin signaling pathway. hmdb.cadrugbank.com The endothelin-A (ETA) and endothelin-B (ETB) receptors, the primary targets of sitaxsentan, are G-protein-coupled receptors (GPCRs). ersnet.orgsynabs.be

Upon binding of endothelin-1 (ET-1) to these receptors, a conformational change is induced, leading to the activation of associated G-proteins. mdpi.com Specifically, both ETA and ETB receptors couple to Gq/11 proteins. mdpi.com This activation initiates a downstream signaling cascade, beginning with the stimulation of phospholipase C. mdpi.com Phospholipase C then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 binds to its receptor on the sarcoplasmic or endoplasmic reticulum, triggering the release of intracellular calcium. mdpi.com

Sitaxsentan exerts its effect by competitively antagonizing the binding of ET-1 to the ETA receptor. hmdb.cadrugbank.com By blocking this initial step, sitaxsentan prevents the activation of the associated G-proteins and the subsequent downstream signaling events. hmdb.ca This blockade of the G-protein-mediated signal transduction is central to the pharmacological effects of sitaxsentan. While sitaxsentan itself does not directly bind to G-proteins, its interaction with the GPCR is the key to modulating their activity.

Table 2: Overview of Sitaxsentan's Interaction with the G-protein Signaling Pathway

ComponentRole in SignalingEffect of SitaxsentanReference
Endothelin Receptors (ETA/ETB) G-protein-coupled receptorsAntagonizes ET-1 binding, primarily at the ETA receptor ersnet.org
G-proteins (Gq/11) Activated by ET-1-bound receptorsActivation is prevented mdpi.com
Phospholipase C Activated by G-proteinsActivation is prevented mdpi.com
Intracellular Calcium Release is triggered by downstream signalingRelease is inhibited mdpi.com

Influence on Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation and Nitric Oxide Production

The influence of sitaxsentan on endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) production is primarily indirect, resulting from its antagonism of the endothelin-1 (ET-1) signaling pathway. The interplay between ET-1 and NO is a critical factor in maintaining vascular homeostasis.

ET-1, through its receptors, can influence eNOS activity. The activation of endothelin receptors can lead to complex downstream signaling that modulates eNOS phosphorylation. eNOS activity is regulated by phosphorylation at several sites, and this can be influenced by various signaling pathways, including those involving Ca2+/calmodulin and Akt. nih.govnih.gov For instance, an increase in intracellular calcium can stimulate eNOS phosphorylation and subsequent NO production. nih.govmdpi.com

While direct studies detailing sitaxsentan's effect on eNOS phosphorylation are limited, its role as an ETA receptor antagonist suggests it can modulate this process by blocking ET-1's effects. By inhibiting the ET-1 signaling cascade, sitaxsentan can prevent the downstream events that would otherwise lead to changes in eNOS phosphorylation and NO production. The PI3K/Akt pathway, which sitaxsentan's effects on are complex, is a known regulator of eNOS. nih.gov Studies have shown that Akt can directly phosphorylate and activate eNOS. nih.gov However, as previously noted, sitaxsentan did not appear to alter PI3K/Akt pathway activation in a fibrosis model, suggesting its influence on eNOS via this specific pathway might be minimal in that context. karger.com

The broader relationship between endothelin receptor antagonists and the NO pathway is recognized as significant in conditions like pulmonary arterial hypertension, where the balance between vasoconstrictors (like ET-1) and vasodilators (like NO) is disrupted. mdpi.com By blocking the potent vasoconstrictive and proliferative signals of ET-1, sitaxsentan can help to restore a more favorable vascular environment where the relative influence of NO-mediated vasodilation is increased.

Preclinical Pharmacodynamics and Mechanistic Efficacy

Pulmonary Vascular System Effects

Preclinical studies have demonstrated the efficacy of sitaxsentan (B1663635) in mitigating the development and progression of pulmonary hypertension in several well-established animal models. These models mimic different etiological aspects of the human disease, providing a broad understanding of the compound's therapeutic potential.

In rat models of hypoxia-induced pulmonary hypertension, sitaxsentan has shown the ability to both prevent and reverse key pathological features of the disease. nih.gov When administered preventatively in rats exposed to chronic hypoxia (10% O2 for two weeks), sitaxsentan attenuated the development of pulmonary hypertension and the associated right ventricular hypertrophy. nih.gov Furthermore, in an intervention protocol where treatment was initiated after the establishment of pulmonary hypertension, sitaxsentan produced a significant, dose-dependent reversal of the condition, as well as right heart hypertrophy and pulmonary vascular remodeling, despite continued exposure to a hypoxic environment. nih.gov The pulmonary vasoconstrictor response to acute hypoxia was also effectively prevented and reversed by sitaxsentan. nih.gov Studies have shown that sitaxsentan reduces pulmonary vascular resistance in both acute and chronic hypoxia. taylorandfrancis.com

Table 1: Effects of Sitaxsentan in a Rat Model of Hypoxia-Induced Pulmonary Hypertension

Parameter Protocol Effect of Sitaxsentan Reference
Pulmonary Hypertension Prevention Attenuated nih.gov
Pulmonary Hypertension Reversal Dose-dependent reversal nih.gov
Right Ventricular Hypertrophy Prevention Attenuated nih.gov
Right Ventricular Hypertrophy Reversal Dose-dependent reversal nih.gov
Pulmonary Vascular Remodeling Prevention & Reversal Prevented and reversed nih.govuscjournal.com
Acute Hypoxic Pulmonary Vasoconstriction Prevention & Reversal Prevented and reversed nih.gov

The efficacy of sitaxsentan has also been investigated in models of pulmonary hypertension induced by systemic-to-pulmonary shunts, which mimic the hemodynamic stress associated with certain congenital heart diseases. In a piglet model with an surgically created aortopulmonary shunt, preventive treatment with sitaxsentan over three months partially prevented the expected increase in pulmonary vascular resistance. nih.gov This hemodynamic improvement was accompanied by a significant reduction in the medial thickness of pulmonary arteries. nih.gov Furthermore, sitaxsentan therapy was observed to prevent the downregulation of bone morphogenetic protein receptor 2 (BMPR-2) expression, a key molecule implicated in the pathogenesis of pulmonary arterial hypertension, and limit the overexpression of endothelin-1 (B181129) (ET-1) and angiopoietin-1. nih.gov In a rat model combining a shunt with monocrotaline (B1676716) administration, a dual endothelin receptor antagonist showed a survival benefit compared to a selective ET-A receptor antagonist. uscjournal.comuscjournal.com

Table 2: Effects of Sitaxsentan in a Piglet Model of Shunt-Induced Pulmonary Hypertension

Parameter Effect of Sitaxsentan Reference
Pulmonary Vascular Resistance Partially prevented increase nih.gov
Medial Thickness Decreased by 64% nih.gov
BMPR-2 Expression Completely prevented decrease nih.gov
ET-1 and Angiopoietin-1 Overexpression Limited nih.gov

In a rat model of endotoxemia induced by lipopolysaccharide (LPS), sitaxsentan demonstrated protective effects on pulmonary hemodynamics. nih.gov Administration of sitaxsentan following LPS injection significantly attenuated the increase in right ventricular systolic pressure. nih.gov These beneficial hemodynamic effects were not associated with changes in cardiac output, suggesting a direct effect on the pulmonary vasculature. nih.gov Another study in a porcine model of endotoxemia found that sildenafil, another pulmonary vasodilator, also attenuated endotoxin-induced pulmonary hypertension. scielo.brperiodikos.com.br

Table 3: Hemodynamic Effects of Sitaxsentan in a Rat Model of Endotoxin-Induced Pulmonary Hypertension

Parameter Effect of Sitaxsentan Reference
Right Ventricular Systolic Pressure Significantly decreased nih.gov
Mean Arterial Pressure Significantly increased nih.gov
Cardiac Output Not affected nih.gov

Sitaxsentan exerts its therapeutic effects primarily through its potent and selective antagonism of the endothelin-A (ET-A) receptor, which is predominantly located on vascular smooth muscle cells and mediates vasoconstriction. uscjournal.com By blocking the action of endothelin-1, a potent vasoconstrictor, sitaxsentan leads to pulmonary vasodilation and a reduction in pulmonary vascular resistance. ahajournals.orgahajournals.org Preclinical studies have shown that sitaxsentan effectively causes vasodilation in the pulmonary circulation. ahajournals.org In rats with hypoxia-induced pulmonary hypertension, sitaxsentan attenuated the increase in pulmonary artery pressure. ahajournals.orgahajournals.org Furthermore, in isolated pulmonary artery rings from endotoxin-treated rats, sitaxsentan administration attenuated the decrease in endothelium-independent vasorelaxation, indicating a direct beneficial effect on the pulmonary vasculature. nih.gov The selective blockade of ET-A receptors is thought to be advantageous as it preserves the functions of the ET-B receptor, which include vasodilation and clearance of endothelin-1. nih.govnih.gov

Beyond its vasodilatory effects, sitaxsentan has been shown to have a significant impact on the structural changes, or remodeling, of the pulmonary vasculature that are characteristic of pulmonary hypertension. uscjournal.comnih.gov In animal models of pulmonary hypertension, treatment with sitaxsentan has been shown to prevent and even reverse vascular remodeling. uscjournal.comnih.gov Specifically, in a rat model of hypoxia-induced pulmonary hypertension, sitaxsentan prevented the remodeling of small pulmonary arteries. nih.gov In a shunt-induced piglet model, sitaxsentan treatment led to a 64% decrease in medial thickness of the pulmonary arteries. nih.gov The mechanisms underlying these anti-remodeling effects are believed to involve the inhibition of endothelin-1's proliferative effects on vascular smooth muscle cells. uscjournal.com

Shunt-Induced Pulmonary Hypertension Models

Modulation of Pulmonary Inflammation and Fibrosis

Preclinical studies have explored the role of sitaxsentan in mitigating lung inflammation and the subsequent fibrotic processes.

The bleomycin (B88199) (BLM) mouse model is a widely utilized experimental standard for inducing key features of pulmonary fibrosis, including an initial inflammatory phase followed by a chronic fibrotic stage. karger.com In this model, prophylactic administration of sitaxsentan has demonstrated significant protective effects against the development of pulmonary inflammation and fibrosis. karger.comersnet.org

In studies using C57BL6 mice, intratracheal administration of bleomycin resulted in time-dependent lung injury, characterized by decreased lung compliance, increased lung elastance, and histological evidence of inflammation and fibrosis. karger.com Treatment with sitaxsentan starting one day prior to bleomycin exposure led to marked improvements. Sitaxsentan-treated mice showed improved lung mechanics, attenuated lung pathology, and reduced inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF) at days 7, 14, and 21 post-bleomycin injection. ersnet.org

A key indicator of fibrosis, collagen deposition in the lung tissue, was significantly increased in mice treated with bleomycin alone. Prophylactic treatment with sitaxsentan effectively prevented this increase, maintaining collagen levels near those of control animals. karger.comersnet.org Furthermore, sitaxsentan treatment abrogated the mortality associated with bleomycin administration, which primarily occurred during the inflammatory stage of the model. karger.com The antifibrotic effect of sitaxsentan is suggested to be mediated, in part, by reducing the amount of activated focal adhesion kinase (FAK), a molecule involved in fibrotic tissue remodeling. karger.com

Table 1: Effects of Sitaxsentan in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
ParameterBleomycin (BLM) Only GroupBLM + Sitaxsentan GroupReference
Lung MechanicsDeteriorated (Decreased Compliance, Increased Elastance)Improved karger.comersnet.org
Lung Histological InjuryIncreasedAttenuated karger.comersnet.org
BALF Cellularity (Inflammation)IncreasedDecreased karger.comersnet.org
Lung Collagen Deposition (Fibrosis)Significantly IncreasedSignificantly Decreased (near control levels) karger.comersnet.org
MortalityIncreased (up to 40%)Abrogated (0%) karger.com

Effects on Expression of Key Regulatory Molecules (e.g., ET-1, ETB Receptor, Angiopoietin-1, BMPR-1A, BMPR-2)

Sitaxsentan's mechanism extends to the modulation of several key molecules involved in vascular function and tissue remodeling. In a piglet model of pulmonary arterial hypertension induced by systemic-to-pulmonary shunting, the treatment's effects on gene expression were evaluated. physiology.org

The shunt model led to an overexpression of ET-1, the endothelin type B (ETB) receptor, and angiopoietin-1, while concurrently decreasing the expression of bone morphogenetic protein receptor type 1A (BMPR-1A) and type 2 (BMPR-2). physiology.org The expression of the ETA receptor remained unchanged. physiology.org Administration of sitaxsentan completely prevented the increased expression of both ET-1 and the ETB receptor. physiology.org However, the expression of angiopoietin-1 remained elevated, and the expressions of BMPR-1A and BMPR-2 were only partially restored toward normal levels. physiology.org

Further research suggests that endothelin receptor antagonists like sitaxsentan can attenuate fibrosis by upregulating ETB receptor (also known as EDNRB) expression, highlighting a potential mechanism for regulating anoikis (a form of programmed cell death) and mitigating fibrotic progression. nih.govfrontiersin.org

Table 2: Effect of Sitaxsentan on Key Regulatory Molecule Expression in a Shunt-Induced PAH Model
MoleculeChange with Shunt (Placebo)Effect of Sitaxsentan TreatmentReference
Endothelin-1 (ET-1)IncreasedNormalized (prevented increase) physiology.org
Endothelin Type A (ETA) ReceptorNo ChangeNot Reported physiology.org
Endothelin Type B (ETB) ReceptorIncreasedNormalized (prevented increase) physiology.org
Angiopoietin-1IncreasedNo Effect (remained increased) physiology.org
BMPR-1ADecreasedIncompletely returned to normal physiology.org
BMPR-2DecreasedIncompletely returned to normal physiology.org

Renal System Effects in Preclinical Models

The role of sitaxsentan has also been assessed in various preclinical models of kidney disease, where ET-1 is known to contribute to pathophysiology through vasoconstriction, inflammation, and fibrosis. researchgate.netmdpi.com

Impact on Glomerulosclerosis and Interstitial Fibrosis

The effect of sitaxsentan on structural kidney damage, such as glomerulosclerosis and interstitial fibrosis, appears to be model-dependent.

Alport Syndrome Model: In a mouse model of Alport syndrome, sitaxsentan treatment improved both interstitial fibrosis and glomerulosclerosis. nih.gov

Adenine-Induced Interstitial Nephritis: In a rat model of chronic interstitial nephritis induced by adenine, sitaxsentan monotherapy alleviated tubular atrophy. researchgate.net When combined with cinacalcet, it also reduced interstitial inflammation and tubular dilatation. researchgate.netresearchgate.net However, interstitial fibrosis was not significantly affected by the treatments in this specific model. researchgate.net

Diabetic Nephropathy Model: In the Zucker rat model of type 2 diabetes, sitaxsentan failed to reduce albuminuria or glomerulosclerosis. mdpi.com

Uremic Rat Model: In 5/6 nephrectomized uremic rats, treatment with sitaxsentan alone had no effect on glomerulosclerosis or interstitial fibrosis. karger.com

These varying results underscore the complexity of renal disease and suggest that the efficacy of ETA blockade on renal structural changes may depend on the underlying pathology. mdpi.comnih.govresearchgate.netkarger.com

Attenuation of Cellular Damage and Inflammation in Kidney Disease Models

Sitaxsentan has shown a more consistent ability to reduce cellular-level damage and inflammation in the kidneys across different preclinical models. In a doxorubicin-induced mouse model of focal segmental glomerulosclerosis (FSGS), which is characterized by elevated renal ET-1 levels, sitaxsentan treatment attenuated cellular damage and inflammation. nih.gov Similarly, in the adenine-induced rat model of chronic kidney disease, a combination treatment including sitaxsentan reduced interstitial inflammation. researchgate.netresearchgate.net

Effects on Renal Hemodynamics and Creatinine (B1669602) Clearance

The impact of sitaxsentan on renal function parameters like hemodynamics and creatinine clearance has also been investigated, with some differing results based on the model.

In an adult pig model of cardiopulmonary bypass, which can induce acute kidney injury, sitaxsentan was shown to increase creatinine clearance. nih.gov In a rat model of adenine-induced chronic interstitial nephritis, selective ETA antagonism with sitaxsentan moderately improved renal function, as evidenced by an improvement in creatinine clearance. researchgate.net These findings suggest that by blocking ET-1 mediated vasoconstriction, sitaxsentan can have beneficial effects on renal hemodynamics. nih.gov However, other studies have noted discrepancies, which may be attributable to differences in animal models and the specific mechanisms of kidney injury. nih.gov

Cardiac System Effects in Preclinical Models

The application of advanced in vitro models, such as cardiac organoids, has provided insight into the cardioprotective mechanisms of sitaxsentan. nih.govnih.govmdpi.com These three-dimensional, self-organizing structures mimic the architecture and function of heart tissue, allowing for detailed investigation of disease processes and therapeutic interventions. nih.govnih.govmdpi.com In cardiac organoid models subjected to inflammatory conditions, endothelin-1 antagonists, including sitaxsentan, have been shown to mitigate the pathological effects of inflammation on contractile function. nih.gov This finding underscores the critical role of endothelin-1 as a mediator of inflammatory damage to cardiac contractility and points to the therapeutic potential of sitaxsentan in preserving heart function under such stress. nih.gov

Central Nervous System Effects

Preclinical research has identified a protective role for sitaxsentan within the central nervous system, specifically in response to high-altitude stress. Reactive oxygen species (ROS) generated during acute exposure to high altitude are known to contribute to cerebral vascular leakage, a key factor in the development of acute mountain sickness (AMS). nih.govresearchgate.netnih.gov In vivo models have demonstrated that sitaxsentan can reduce high-altitude-induced cerebral vascular leakage by as much as 40%. taylorandfrancis.com

The mechanism for this effect appears to be linked to the activation of Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2), a transcription factor that governs the expression of a wide array of antioxidant genes. nih.govresearchgate.net Sitaxsentan was identified as one of several compounds capable of activating Nrf2, which in turn attenuates the hypoxia-induced production of hydrogen peroxide and subsequent vascular permeability in brain microvascular endothelial cells. nih.govresearchgate.netnih.govdiff.org Prophylactic activation of Nrf2 is therefore considered an effective strategy for reducing brain vascular leakage resulting from acute high-altitude exposure. nih.govnih.govdiff.org

Systemic Hemodynamic Effects Beyond Pulmonary Circulation

While extensively studied for its effects on pulmonary vasculature, sitaxsentan also exerts significant effects on systemic hemodynamics. ahajournals.org In patients with chronic heart failure, endothelin antagonists like sitaxsentan have been shown to improve both pulmonary and systemic hemodynamics. ahajournals.org One study noted an apparent reduction in systemic vascular resistance (SVR) of approximately 19%, alongside a 34% reduction in pulmonary vascular resistance (PVR). ahajournals.org This has led to questions regarding the compound's purported selective action on pulmonary vessels, suggesting a broader systemic vascular effect. ahajournals.org

Long-term treatment with sitaxsentan has also been associated with improvements in systemic vascular resistance. europa.eu Clinical trial data further supports these findings, demonstrating improvements in key hemodynamic parameters. nih.govatsjournals.org

Table 1: Systemic Hemodynamic Effects of Sitaxsentan in Clinical Studies

Hemodynamic ParameterPlacebo-Subtracted ChangeStudy Reference
Cardiac Index (CI)+0.49 L/min/m² nih.gov
Pulmonary Vascular Resistance (PVR)-311 dyn·s/cm⁵ nih.gov
Systemic Vascular Resistance (SVR)-276 dyn·s/cm⁵ (16% reduction) europa.eu
Mean Right Atrial Pressure (mRAP)Significant Improvement vs. Placebo nih.gov

This table presents data from separate clinical investigations and is for informational purposes only.

Metabolism and Pharmacokinetic Insights of Sitaxsentan Phosphate

Metabolic Pathways and Enzyme Involvement

The biotransformation of Sitaxsentan (B1663635) is a complex process primarily occurring in the liver, involving several key enzyme systems. In vitro studies utilizing human liver microsomes and hepatocytes have been instrumental in elucidating these pathways. europa.eu The metabolism is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes. europa.eumedicines.org.auembl.dedrugbank.com

Sitaxsentan is metabolized in the liver mainly by two cytochrome P450 isoenzymes: CYP2C9 and CYP3A4/5. europa.eumedicines.org.auembl.deamazonaws.com While both are involved, Sitaxsentan also demonstrates an inhibitory effect on these and other enzymes. It is a moderate inhibitor of CYP2C9 and, to a lesser degree, an inhibitor of CYP2C19 and CYP3A4/5. medicines.org.auembl.deamazonaws.com The inhibition constants (Ki) have been determined to be 0.46 µM for CYP2C9, 1-4 µM for CYP2C19, and 20 µM for CYP3A4/5. embl.deamazonaws.com This inhibitory action means that plasma concentrations of other drugs that are primarily metabolized by these enzymes, especially CYP2C9, may be increased when co-administered with Sitaxsentan. europa.eumedicines.org.auembl.de

EnzymeRole in Sitaxsentan MetabolismInhibitory Effect of SitaxsentanInhibition Constant (Ki)
CYP2C9Primary Metabolic Pathway europa.eumedicines.org.auembl.deModerate Inhibitor embl.deamazonaws.com0.46 µM embl.deamazonaws.com
CYP3A4/5Primary Metabolic Pathway europa.eumedicines.org.auembl.deWeak Inhibitor embl.deamazonaws.com20 µM embl.deamazonaws.com
CYP2C19Minor InvolvementWeak Inhibitor embl.deamazonaws.com1-4 µM embl.deamazonaws.com

Research using human liver microsomes has shown that Sitaxsentan causes time-dependent inhibition of the CYP3A4 enzyme. nih.govresearchgate.netacs.org This type of inhibition suggests a mechanism where the enzyme is inactivated over time, which can be a result of covalent binding of a reactive metabolite to the enzyme. researchgate.netgoogle.com The structure of Sitaxsentan includes a benzodioxol ring, which can be metabolized by cytochrome P450 to form chemically reactive intermediates. acs.orggoogle.com This process can lead to the formation of an ortho-quinone metabolite, which is a reactive species. nih.govacs.org Time-dependent inhibition is a critical factor in assessing drug-drug interaction potential, as it can lead to irreversible enzyme inactivation. google.com

Role of Cytochrome P450 Isoenzymes (CYP2C9, CYP3A4/5, CYP2C19)

Metabolite Identification and Characterization

Following oral administration, Sitaxsentan is extensively metabolized. medicines.org.au Less than 1% of the parent drug is excreted unchanged. europa.eumedicines.org.au Radio-chromatographic and liquid chromatography-mass spectrometry (LC-MSn) analyses of plasma extracts have identified the primary circulating chemical species. amazonaws.com

The major components found circulating in plasma, besides the parent drug, are two key metabolites. amazonaws.com These have been identified as:

TBC4718 : 1,2-diketo-sitaxsentan amazonaws.com

TBC4814 : 1-keto-2-hydroxy-sitaxsentan amazonaws.com

In addition to the major metabolites, a minor metabolite has also been detected in circulation. amazonaws.com

ENC7526 : Identified as a 5-methoxy catechol of TBC4814. amazonaws.com

The pharmacological activity of Sitaxsentan's metabolites has been evaluated to understand their contribution to the drug's therapeutic effect. In vitro studies have demonstrated that the most common plasma metabolites exhibit significantly lower affinity for the endothelin A (ETA) receptor compared to the parent compound, Sitaxsentan. medicines.org.au Their affinity is reported to be at least 20 times less than that of Sitaxsentan. medicines.org.au This suggests that the metabolites are unlikely to contribute significantly to the therapeutic efficacy of the drug. nih.gov

Metabolite IDChemical NameClassificationReceptor Binding Affinity (vs. Sitaxsentan)
TBC47181,2-diketo-sitaxsentan amazonaws.comMajor amazonaws.comAt least 20 times less for ETA receptor medicines.org.au
TBC48141-keto-2-hydroxy-sitaxsentan amazonaws.comMajor amazonaws.comAt least 20 times less for ETA receptor medicines.org.au
ENC75265-methoxy catechol of TBC4814 amazonaws.comMinor amazonaws.comNot specified, but implied to be low medicines.org.aunih.gov

Minor Metabolites (ENC7526)

Reactive Metabolite Formation and Conjugation

The metabolism of sitaxsentan involves a bioactivation pathway that leads to the formation of reactive metabolites. This process is initiated by the enzymatic modification of its characteristic 1,3-benzodioxole (B145889) ring, a structural feature that is central to its metabolic fate. acs.orgnih.govresearchgate.net Investigations into its biotransformation have revealed a sequence of reactions that convert the parent compound into highly reactive species capable of interacting with cellular components. researchgate.nettandfonline.com

The initial and critical step in the bioactivation of sitaxsentan is the enzymatic demethyleneation of its 1,3-benzodioxole moiety. acs.orgnih.govresearchgate.net This reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, cleaves the methylenedioxy bridge. researchgate.netnih.gov The result of this metabolic process is the formation of an ortho-catechol metabolite. acs.orgnih.govresearchgate.net This catechol derivative is a key intermediate in the subsequent formation of reactive species. tandfonline.com The conversion from the stable parent drug to this catechol form "unmasks" a more reactive functionality. nih.gov

Following its formation, the ortho-catechol metabolite of sitaxsentan undergoes further oxidation. acs.orgnih.govresearchgate.net This two-electron oxidation process transforms the catechol into a highly reactive ortho-quinone metabolite. researchgate.nettandfonline.comnih.gov The generation of this ortho-quinone is considered a pivotal event in the toxification pathway of sitaxsentan. tandfonline.comnih.gov Density functional calculations have indicated that the oxidation of the catechol metabolite to the quinone is a thermodynamically favorable reaction. acs.orgnih.govresearchgate.net This electrophilic ortho-quinone is capable of reacting with nucleophiles within the cell. tandfonline.com The formation of this reactive intermediate has been observed in in vitro systems, including human liver microsomes. acs.orgnih.govresearchgate.net

The electrophilic nature of the ortho-quinone metabolite makes it a target for cellular nucleophiles, most notably glutathione (B108866) (GSH). acs.orgnih.govtandfonline.com The reaction between the ortho-quinone and GSH results in the formation of a glutathione conjugate. tandfonline.comacs.org This conjugation is a Michael addition reaction, where the thiol group of glutathione attacks the quinone ring. tandfonline.com The resulting GSH adduct has been successfully trapped and characterized in in vitro experiments using liver microsomes from various species, including humans, as well as in rat and human hepatocytes. acs.orgnih.govresearchgate.netacs.org

Computational modeling, specifically using density functional methodology, has been employed to predict the site of glutathione attack on the quinone ring. acs.orgnih.govresearchgate.net These studies, which modeled the attack using an S-methyl thiolate anion, predicted that the 2-position of the phenyl ring is the more probable site for glutathione conjugation compared to the 5-position, based on the analysis of transition state energies. acs.orgnih.govresearchgate.net

FeatureDescriptionSource(s)
Initial Reaction Enzymatic demethyleneation of the 1,3-benzodioxole ring. acs.orgnih.govresearchgate.net
Key Enzyme Cytochrome P450 3A4 (CYP3A4). researchgate.netnih.gov
First Metabolite Ortho-catechol. acs.orgnih.govresearchgate.net
Second Reaction Two-electron oxidation of the ortho-catechol. acs.orgnih.govresearchgate.netnih.gov
Reactive Metabolite Ortho-quinone. researchgate.nettandfonline.comnih.gov
Conjugation Agent Glutathione (GSH). acs.orgnih.govtandfonline.com
Predicted Conjugation Site 2-position on the phenyl ring. acs.orgnih.govresearchgate.net

Oxidation to Reactive Ortho-Quinone Metabolite

Hepatobiliary Transporter Interactions

Sitaxsentan has been shown to interact with several key hepatobiliary transporters, which are crucial for the uptake and efflux of substances, including bile acids, in the liver. cdnsciencepub.complos.orgsemanticscholar.org Inhibition of these transporters can disrupt the normal flow of bile acids, a mechanism that has been investigated in relation to drug-induced liver injury. cdnsciencepub.comsemanticscholar.org Studies have demonstrated that sitaxsentan can inhibit both influx and efflux transporters in the liver. cdnsciencepub.complos.orgnih.gov

Research using sandwich-cultured human hepatocytes has revealed that sitaxsentan inhibits important hepatic influx transporters. cdnsciencepub.comnih.gov Specifically, it has been shown to inhibit the sodium-dependent taurocholate cotransporting polypeptide (NTCP) and the organic anion-transporting polypeptide (OATP). cdnsciencepub.comsemanticscholar.orgresearchgate.net One study demonstrated that sitaxsentan attenuated NTCP-mediated transport at higher concentrations and decreased OATP-mediated transport by 52%. cdnsciencepub.comnih.gov The inhibition of these uptake transporters can affect the hepatic disposition of endogenous compounds like bile acids. cdnsciencepub.com

In addition to influx transporters, sitaxsentan also inhibits the bile salt export pump (BSEP), a critical efflux transporter located on the canalicular membrane of hepatocytes responsible for pumping bile salts into the bile. cdnsciencepub.complos.orgsemanticscholar.org Inhibition of BSEP by sitaxsentan has been consistently reported in in vitro studies. cdnsciencepub.complos.orgsemanticscholar.org An IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of a biological process by half, for sitaxsentan's inhibition of BSEP has been reported to be 25 µM. plos.orgsemanticscholar.orgresearchgate.net The inhibition of BSEP is a significant finding, as this transporter plays a crucial role in preventing the accumulation of cytotoxic levels of bile acids within hepatocytes. researchgate.netcdnsciencepub.com

TransporterTypeEffect of SitaxsentanIC₅₀ ValueSource(s)
NTCP InfluxInhibition (at higher concentrations)Not specified cdnsciencepub.comsemanticscholar.orgnih.gov
OATP InfluxInhibition (52% decrease)Not specified cdnsciencepub.comsemanticscholar.orgnih.gov
BSEP EffluxInhibition25 µM plos.orgsemanticscholar.orgresearchgate.net

Lack of Inhibition of BCRP and P-glycoprotein

Sitaxsentan has been evaluated for its potential to inhibit key efflux transporters, specifically the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (Pgp). Research findings indicate that sitaxsentan does not significantly inhibit these transporters.

In vitro studies using vesicular assays have been conducted to determine the inhibitory potential of sitaxsentan on these important drug transporters. The results from these studies show that sitaxsentan has a half-maximal inhibitory concentration (IC50) greater than 100 µM for both BCRP and Pgp. semanticscholar.orgnih.gov This high IC50 value suggests a lack of significant inhibitory activity at clinically relevant concentrations. semanticscholar.orgnih.gov Further supporting this, other reports confirm that sitaxsentan does not affect the P-glycoprotein transporter. medicines.org.au Additionally, in vitro data indicate that sitaxsentan is not a substrate for P-glycoprotein. amazonaws.com

Table 1: In Vitro Inhibition of Efflux Transporters by Sitaxsentan

Transporter IC50 (µM) Finding
Breast Cancer Resistance Protein (BCRP) >100 semanticscholar.orgnih.gov No significant inhibition observed. semanticscholar.orgnih.gov
P-glycoprotein (Pgp) >100 semanticscholar.orgnih.gov No significant inhibition observed. semanticscholar.orgnih.govmedicines.org.au

Preclinical Toxicological Mechanisms of Sitaxsentan Phosphate

Genotoxicity and Clastogenicity

The in vitro chromosomal aberration assay is utilized to identify substances that can cause structural damage to chromosomes . In such an assay using Chinese Hamster Ovary (CHO) cells, Sitaxsentan (B1663635) demonstrated a weak clastogenic effect, meaning it was capable of causing breaks or rearrangements in chromosomes amazonaws.comamazonaws.com. However, this effect was observed only at high concentrations that were also toxic to the cells amazonaws.comamazonaws.com. Specifically, a positive result was noted at concentrations exceeding 158µg/mL medicines.org.au. In contrast, an in vivo mouse micronucleus assay, which also assesses chromosome damage, yielded negative results for clastogenic activity amazonaws.comamazonaws.com.

Results from an in vitro murine lymphoma cell mutagenesis assay were inconclusive amazonaws.com. The findings were deemed equivocal after short-term exposure to Sitaxsentan, both with and without metabolic activation, and were negative following a 24-hour exposure in the absence of metabolic activation amazonaws.com. The equivocal results were associated with cytotoxicity, complicating the interpretation of the findings amazonaws.com.

Summary of Genotoxicity and Clastogenicity Findings for Sitaxsentan

TestSystemFindingAssociated ConditionsReference
Chromosome Aberration TestIn Vitro (CHO cells)Weakly Positive / ClastogenicAssociated with high, cytotoxic concentrations (>158µg/mL) amazonaws.comamazonaws.commedicines.org.au
Mouse Micronucleus AssayIn VivoNegativeN/A amazonaws.com
Mouse Lymphoma AssayIn VitroEquivocalAssociated with cytotoxicity amazonaws.comamazonaws.com

Chromosome Aberration Test Findings

Reproductive and Developmental Toxicity

Studies in animal models, specifically rats, have been conducted to evaluate the effects of Sitaxsentan on reproductive health and fetal development europa.eunih.gov.

In studies conducted in rats, Sitaxsentan did not demonstrate an adverse impact on fertility in either males or females europa.euamazonaws.comnih.gov. Key reproductive parameters such as mating behavior, fertility rates, sperm morphology, and estrous cycles were unaffected by the administration of the compound nih.govnih.govresearchgate.net.

Findings of Sitaxsentan Fertility Studies in Rats

Parameter AssessedEffect ObservedReference
Male and Female FertilityNo effect europa.euamazonaws.comnih.gov
Mating BehaviorNo effect nih.gov
Sperm Morphology & MotilityNo effect nih.govresearchgate.net
Estrous CycleNo effect nih.gov

Despite the lack of impact on fertility, Sitaxsentan was found to be a teratogen, a substance that can cause developmental abnormalities in a fetus nih.govclevelandclinic.org. Studies in rats revealed that the compound caused dose-dependent malformations when administered during pregnancy europa.eunih.gov. The observed teratogenic effects were significant and primarily affected the development of the head, face, mouth, and major blood vessels europa.eunih.gov. This teratogenicity is an expected effect based on its pharmacological mechanism of action as an endothelin receptor antagonist nih.gov.

Observed Malformations in Rat Embryo-Fetal Development Studies

Affected AreaType of MalformationReference
HeadDose-dependent malformations europa.eunih.gov
MouthDose-dependent malformations europa.eunih.gov
FaceDose-dependent malformations europa.eunih.gov
Large Blood VesselsDose-dependent malformations europa.eunih.gov

The teratogenic effects of Sitaxsentan in rats were observed at exposure levels significantly higher than those typically seen in humans. The lowest tested dose at which these malformations occurred corresponded to systemic exposures in the animals that were more than 30 times the exposure level in human patients europa.euamazonaws.com. Because teratogenic effects were seen even at the lowest dose tested, a no-observed-adverse-effect level (NOAEL) for these developmental toxicities was not established europa.eu.

Comparative Exposure in Teratogenicity Studies

FindingAnimal ModelExposure Level Compared to Human Therapeutic ExposureReference
Teratogenicity (Malformations)Rat>30 times higher europa.euamazonaws.com
Reduced pup survival, testicular tubular aplasia, delayed vaginal openingRat17-45 times higher europa.eu

Embryo-Fetal Development Study Findings (e.g., Malformations)

Organ-Specific Mechanistic Toxicity Insights

Preclinical investigations into the toxicology of sitaxsentan have revealed specific patterns of organ-related effects, particularly concerning the liver and hematological systems. These studies, conducted across various animal models, provide a foundational understanding of the compound's potential toxicological pathways.

In repeated-dose toxicity studies involving mice, rats, and dogs, sitaxsentan administration was consistently associated with dose-related changes in the liver. europa.euamazonaws.com A primary finding across all species was hepatic hypertrophy, characterized by an increase in liver weight. europa.eunih.gov Histopathological examination often revealed centrilobular hepatocellular hypertrophy. europa.euamazonaws.com In some instances, at high doses, occasional liver necrosis was also observed. europa.euamazonaws.com

These physical changes were accompanied by alterations in biochemical markers of liver function and enzyme activity. An increase in serum alkaline phosphatase activity was noted in mice and dogs. nih.gov Furthermore, studies indicated an induction of hepatic drug-metabolizing enzymes. europa.euamazonaws.com In vitro investigations using human liver microsomes and primary hepatocytes demonstrated that sitaxsentan inhibits cytochrome P450 enzymes, primarily CYP2C9, and to a lesser degree, CYP2C19 and CYP3A4/5. europa.euamazonaws.com

FindingSpecies AffectedSource
Hepatic Hypertrophy / Increased Liver WeightMice, Rats, Dogs europa.eunih.gov
Centrilobular HypertrophyMice, Rats, Dogs europa.euamazonaws.com
Increased Serum Alkaline PhosphataseMice, Dogs nih.gov
Induction of Hepatic Drug Metabolising EnzymesMice, Rats, Dogs europa.euamazonaws.com
Occasional Necrosis (at high doses)Mice, Rats, Dogs europa.euamazonaws.com

The liver-related findings in preclinical models are underpinned by complex molecular mechanisms, including the formation of reactive metabolites and the inhibition of critical transport proteins.

Reactive Metabolite Formation A significant mechanism contributing to sitaxsentan's hepatotoxic potential is its bioactivation into a reactive metabolite. nih.gov Sitaxsentan's chemical structure includes a 1,3-benzodioxole (B145889) ring, which can undergo enzymatic demethyleneation to form an ortho-catechol metabolite. nih.govacs.org This catechol can be further oxidized into a reactive ortho-quinone metabolite. nih.govacs.orgtandfonline.com This bioactivation pathway has been demonstrated in vitro using liver microsomes from mice, rats, dogs, and humans, as well as in rat and human hepatocytes. nih.govacs.org The resulting ortho-quinone is an electrophilic species capable of forming covalent bonds with cellular nucleophiles, such as the antioxidant glutathione (B108866), which has been observed experimentally. nih.govacs.org This process is considered a potential factor in the idiosyncratic liver toxicity observed clinically. nih.govresearchgate.net Furthermore, sitaxsentan has been shown to be a time-dependent inhibitor of the cytochrome P450 enzyme CYP3A4, which is involved in its metabolism. nih.govacs.orgresearchgate.net

Transporter Inhibition Sitaxsentan and other endothelin receptor antagonists have been shown to interfere with hepatobiliary transporters, which are essential for bile acid homeostasis. cdnsciencepub.comsemanticscholar.orgplos.org Inhibition of these transporters can lead to the intrahepatic accumulation of cytotoxic bile acids, a proposed mechanism for drug-induced liver injury. cdnsciencepub.comsemanticscholar.org In vitro studies using sandwich-cultured human hepatocytes and other assays have demonstrated that sitaxsentan inhibits several key transporters. cdnsciencepub.comsemanticscholar.orgplos.org

Notably, sitaxsentan inhibits the Bile Salt Export Pump (BSEP), a primary canalicular transporter responsible for excreting bile salts from hepatocytes into the bile. cdnsciencepub.comsemanticscholar.orgplos.org It also inhibits basolateral uptake transporters, including the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion-Transporting Polypeptides (OATP1B1 and OATP1B3). cdnsciencepub.comsemanticscholar.orgplos.org The compound was also found to accumulate significantly in human hepatocytes, which could amplify its inhibitory effects on these transporters. plos.org

TransporterFunctionEffect of SitaxsentanIC₅₀ ValueSource
BSEP (Bile Salt Export Pump)Efflux of bile salts into bile canaliculiInhibition- cdnsciencepub.comsemanticscholar.orgplos.org
NTCP (Sodium Taurocholate Cotransporting Polypeptide)Uptake of bile salts from blood into hepatocytesInhibition- cdnsciencepub.comsemanticscholar.orgplos.org
OATP1B1Uptake of bile salts and other organic anions into hepatocytesInhibition- semanticscholar.orgplos.org
OATP1B3Uptake of bile salts and other organic anions into hepatocytesInhibition- semanticscholar.orgplos.org

IC₅₀ values were not consistently reported across all sources for Sitaxsentan specifically, though its inhibitory action was established.

Preclinical toxicity studies identified sitaxsentan-related coagulopathy as an adverse effect in rats and dogs. europa.eunih.gov This was evidenced by dose-related increases in coagulation times, including the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT). europa.eunih.govresearchgate.net The effect on coagulation parameters was reported to be most prominent in rats. europa.eu In some high-dose studies, these laboratory findings were associated with clinical signs of coagulopathy, such as bleeding events in rats and dogs. europa.eu

In addition to effects on coagulation, sitaxsentan administration in preclinical models was associated with changes in hematological parameters. nih.gov In repeated-dose studies, a slight decrease in erythron parameters was observed in mice, rats, and dogs. europa.euamazonaws.com Specifically, findings included decreased erythrocyte (red blood cell) count, reduced hemoglobin concentration, and a lower hematocrit. nih.govamazonaws.com

ParameterObserved EffectSpecies AffectedSource
Erythrocyte (RBC) CountDecreaseRats, Dogs nih.govamazonaws.com
Hemoglobin (Hb)DecreaseRats, Dogs nih.govamazonaws.com
Hematocrit (Hct)DecreaseRats, Dogs nih.govamazonaws.com
Prothrombin Time (PT)IncreaseRats, Dogs europa.eunih.gov
Activated Partial Thromboplastin Time (APTT)IncreaseRats, Dogs europa.eunih.gov

Coagulopathy in Preclinical Models

Carcinogenicity Assessment in Preclinical Models

The carcinogenic potential of sitaxsentan was evaluated in long-term preclinical studies. nih.gov Based on these assessments, sitaxsentan was not considered to be carcinogenic. nih.govresearchgate.netcolab.ws Carcinogenicity studies conducted in rats for 97-99 weeks and in p53(+/-) transgenic mice for 6 months did not provide any evidence of a carcinogenic effect. europa.eu These studies concluded that sitaxsentan appeared to have a low potential for carcinogenicity. nih.gov

Comparative Preclinical Pharmacology of Endothelin Receptor Antagonists

Differentiation of Sitaxsentan (B1663635) (phosphate) from Dual Endothelin Receptor Antagonists

The primary differentiation between sitaxsentan and dual endothelin receptor antagonists, such as bosentan (B193191) and macitentan (B1675890), lies in their receptor binding affinity and selectivity. Sitaxsentan is characterized by its high specificity for the ETA receptor. nih.gov Preclinical data indicate that sitaxsentan possesses an approximately 6,500-fold greater selectivity for the ETA receptor compared to the ETB receptor. dovepress.comuscjournal.com This high degree of selectivity is a defining feature, as a compound is generally considered selective if its affinity for the ETA receptor subtype is over 100-fold greater than for the ETB subtype. dovepress.com

In contrast, dual endothelin receptor antagonists block both ETA and ETB receptors with similar affinity. ersnet.org Bosentan, for example, demonstrates an ETA to ETB affinity ratio of approximately 40:1. ersnet.orgersnet.org Macitentan is also characterized as a dual antagonist with activity against both receptor subtypes. plos.org The theoretical advantage of selective ETA antagonism, as offered by sitaxsentan, is the blockade of the detrimental vasoconstrictive and proliferative effects mediated by the ETA receptor, while preserving the potentially beneficial functions of the ETB receptor, which include vasodilation and the clearance of circulating endothelin-1 (B181129) (ET-1). dovepress.comnih.gov

This fundamental difference in receptor interaction is a key differentiator in their preclinical pharmacology. While both sitaxsentan and dual ERAs like bosentan and macitentan are sulfonamide-based compounds, their selectivity profiles dictate distinct biological activities. plos.orgcdnsciencepub.com In studies with healthy human subjects, bosentan, but not sitaxsentan, was shown to increase circulating plasma ET-1 levels and block ET-3-mediated vasodilation, confirming a functional ETB blockade at clinically relevant doses that is absent with the highly selective sitaxsentan. ahajournals.org

Table 1: Receptor Selectivity of Sitaxsentan vs. Dual ERAs
CompoundReceptor Selectivity ProfileETA:ETB Selectivity RatioReference
SitaxsentanHighly ETA Selective~6,500:1 dovepress.comuscjournal.com
BosentanDual ETA/ETB Antagonist~40:1 ersnet.orgersnet.org
MacitentanDual ETA/ETB AntagonistN/A plos.org

Comparative Analysis with Other Selective ETA Receptor Antagonists

Within the subclass of selective ETA receptor antagonists, sitaxsentan can be compared with other agents such as ambrisentan (B1667022), atrasentan, and zibotentan. nih.govnih.gov While all are selective for the ETA receptor, they exhibit differences in chemical structure and degree of selectivity.

Sitaxsentan is a sulfonamide-based compound. ersnet.orgcdnsciencepub.com In contrast, ambrisentan is a propanoic acid-based molecule. cdnsciencepub.comdovepress.com This structural difference may contribute to variances in their off-target activities and metabolic pathways. cdnsciencepub.comeuropa.eu For instance, sitaxsentan is metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4, whereas ambrisentan is primarily metabolized via glucuronidation. nih.goveuropa.eu

Variations in Hepatobiliary Transporter Inhibition Profiles Among ERAs

A critical area of preclinical differentiation among ERAs is their interaction with hepatobiliary transporters, which is a putative mechanism for drug-induced liver injury. plos.orgnih.gov Studies using sandwich-cultured human hepatocytes and other in vitro systems have revealed significant differences in how sitaxsentan and other ERAs inhibit key hepatic transporters. plos.orgcdnsciencepub.com

Sitaxsentan has been shown to be an inhibitor of the bile salt export pump (BSEP), with a reported IC₅₀ value of 25 µM. plos.orgnih.gov It also inhibits the sodium taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptide (OATP). plos.orgcdnsciencepub.com Specifically, at a concentration of 100 µmol·L⁻¹, sitaxsentan significantly reduced NTCP-mediated transport and was the only ERA in one study to substantially inhibit OATP-mediated transport. cdnsciencepub.com

The inhibition profiles of other ERAs differ markedly. The dual antagonist bosentan also inhibits BSEP (IC₅₀ of 42 µM) and NTCP (IC₅₀ of 36 µM). plos.orgnih.gov Macitentan, another dual antagonist, is a more potent inhibitor, with IC₅₀ values of 12 µM for BSEP and 10 µM for NTCP. plos.orgnih.gov In stark contrast, the selective ETA antagonist ambrisentan shows little to no inhibition of these transporters. plos.orgresearchgate.net Furthermore, ERAs generally exhibit weak or no inhibition of multidrug resistance-associated protein 2 (MRP2). plos.orgcdnsciencepub.com

Accumulation within hepatocytes is another differentiating factor. Macitentan demonstrates the highest accumulation (~100-fold), followed by sitaxsentan (~40-fold), bosentan (~20-fold), and ambrisentan (~2-fold). plos.orgnih.govresearchgate.net These distinct patterns of transporter inhibition and cellular accumulation may underlie the varying potential for hepatotoxicity observed clinically among these agents. cdnsciencepub.comnih.gov

Table 2: Comparative Inhibition of Human Hepatobiliary Transporters by ERAs (IC₅₀, µM)
TransporterSitaxsentanBosentanMacitentanAmbrisentanReference
BSEP254212>100 plos.org
NTCPInhibits3610No significant inhibition plos.orgcdnsciencepub.comnih.gov
OATP1B1Inhibits5.02.047 plos.orgcdnsciencepub.comnih.gov
OATP1B3N/A5.22.147 plos.orgnih.gov
MRP2Weak/No InhibitionWeak/No InhibitionWeak/No InhibitionWeak/No Inhibition plos.orgcdnsciencepub.com

Comparative Pharmacodynamic Responses in Specific Animal Models

Preclinical animal models have been instrumental in elucidating the pharmacodynamic effects of sitaxsentan and comparing them to other ERAs.

Pulmonary Hypertension and Fibrosis: In a mouse model of bleomycin-induced lung injury, which mimics key features of pulmonary fibrosis, sitaxsentan (15 mg/kg) was shown to decrease pulmonary collagen deposition and fibrosis, and improve lung mechanics. karger.comcaymanchem.com This suggests a direct anti-fibrotic effect mediated by highly selective ETA blockade. Recent bioinformatic and experimental analyses have suggested that ERAs, including sitaxsentan, may inhibit pulmonary fibrosis by upregulating the endothelin B receptor (EDNRB). frontiersin.org In a rat model of acute hypoxia-induced pulmonary hypertension, sitaxsentan effectively reduced blood pressure with an ED₅₀ of 0.5 mg/kg. caymanchem.com

Vascular Remodeling: In a mouse model of intraluminal femoral artery injury, treatment with sitaxsentan significantly reduced neointimal lesion size and the collagen content within the lesions. nih.gov Notably, in the same study, ETB antagonism or combined ETA/ETB antagonism did not reduce lesion size, suggesting that selective ETA blockade is more effective in preventing this form of vascular remodeling. nih.gov

Sunitinib-Induced Hypertension and Albuminuria: A study in Wistar Kyoto rats investigated the effects of ERAs on cardiovascular and renal toxicities induced by the angiogenesis inhibitor sunitinib. nih.gov Both the dual antagonist macitentan and the selective ETA antagonist sitaxsentan were able to prevent sunitinib-induced hypertension. However, only sitaxsentan prevented the associated albuminuria, indicating a differential effect on renal protection where selective ETA antagonism was superior. nih.gov

Chronic Interstitial Nephritis: In a rat model of chronic interstitial nephritis, sitaxsentan treatment improved kidney function and tubular atrophy, highlighting its renoprotective effects. nih.gov

These studies collectively demonstrate that the high selectivity of sitaxsentan for the ETA receptor translates into specific pharmacodynamic responses in various disease models, which in some cases, such as preventing neointimal formation and sunitinib-induced albuminuria, appear to be more advantageous than dual receptor blockade. nih.govnih.gov

Advanced Research Methodologies and Models in Sitaxsentan Phosphate Studies

In Vitro Cellular Systems

In the study of sitaxentan, various in vitro cellular systems have been instrumental in elucidating its metabolic pathways, potential for drug interactions, and mechanisms of action at the cellular level. These models provide a controlled environment to investigate specific biological processes without the complexities of a whole organism.

Human Liver Microsomes

Human liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hrnih.gov They are a standard tool in preclinical drug development to assess metabolic stability and identify the enzymes responsible for a compound's metabolism. srce.hr

Studies using human liver microsomes have been crucial in understanding the metabolism of sitaxentan. europa.eumedicines.org.au Research has shown that sitaxentan's metabolism is primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4. medicines.org.auresearchgate.netnih.govamazonaws.comeuropa.eu In vitro experiments with human liver microsomes demonstrated that sitaxentan can inhibit CYP2C9 and, to a lesser degree, CYP2C19 and CYP3A4/5. medicines.org.auamazonaws.com

A key finding from these studies is the bioactivation of sitaxentan. acs.orgnih.gov The compound's 1,3-benzodioxole (B145889) ring can undergo enzymatic demethyleneation to form an ortho-catechol metabolite. acs.orgnih.gov This metabolite can be further oxidized into a reactive ortho-quinone. acs.orgnih.gov This reactive intermediate has been trapped in vitro using human liver microsomes supplemented with glutathione (B108866), leading to the formation of a glutathione conjugate. researchgate.netacs.orgnih.gov This process is also associated with time-dependent inhibition of CYP3A4. acs.orgnih.gov

Table 1: In Vitro Metabolism of Sitaxentan in Human Liver Microsomes

ParameterFindingCitation
Primary Metabolizing Enzymes CYP2C9 and CYP3A4/5 europa.eumedicines.org.auamazonaws.comeuropa.eu
Inhibitory Activity Inhibits CYP2C9, CYP2C19 (lesser extent), and CYP3A4/5 (lesser extent) medicines.org.auamazonaws.com
Metabolic Pathway Enzymatic demethyleneation of the 1,3-benzodioxole ring to an ortho-catechol metabolite acs.orgnih.gov
Reactive Metabolite Formation Oxidation of the catechol metabolite to a reactive ortho-quinone acs.orgnih.gov
Conjugation Formation of a glutathione conjugate of the quinone reactive metabolite researchgate.netacs.orgnih.gov
Enzyme Inhibition Time-dependent inhibition of P450 3A4 acs.orgnih.gov

Sandwich-Cultured Human Hepatocytes

Sandwich-cultured human hepatocytes (SCHH) represent a more complex in vitro model than microsomes. kuleuven.be In this system, hepatocytes are cultured between two layers of extracellular matrix, which helps them maintain their differentiated phenotype and functionality, including the expression of drug transporters, for a longer period. cdnsciencepub.com This model is particularly useful for studying the interplay between metabolism and transport in the liver. cdnsciencepub.complos.orgnih.govnih.gov

Investigations using SCHH have provided significant insights into the hepatobiliary disposition of sitaxsentan (B1663635) and its potential to interfere with bile acid transport. cdnsciencepub.complos.orgnih.govnih.govresearchgate.net Studies have shown that sitaxsentan accumulates in human hepatocytes to a significant degree. plos.orgnih.govresearchgate.net

A critical finding from SCHH studies is sitaxsentan's ability to inhibit key hepatobiliary transporters. cdnsciencepub.complos.orgnih.govnih.govresearchgate.net It has been demonstrated to be an inhibitor of the bile salt export pump (BSEP), the sodium taurocholate cotransporting polypeptide (NTCP), and organic anion-transporting polypeptides (OATPs). cdnsciencepub.complos.orgnih.govnih.govresearchgate.netfda.gov Specifically, sitaxsentan significantly inhibits the NTCP-mediated uptake of taurocholate and the OATP-mediated uptake of estradiol-17β-D-glucuronide at higher concentrations. cdnsciencepub.comnih.govfda.gov The inhibition of BSEP by sitaxsentan has also been consistently observed. cdnsciencepub.comnih.govnih.govresearchgate.net

Table 2: Effects of Sitaxentan in Sandwich-Cultured Human Hepatocytes

ParameterFindingCitation
Hepatocellular Accumulation Significant accumulation in hepatocytes (approximately 40-fold) plos.orgnih.govresearchgate.net
Biliary Efflux Relatively minimal plos.org
Transporter Inhibition Inhibits BSEP, NTCP, and OATPs cdnsciencepub.complos.orgnih.govnih.govresearchgate.netfda.gov
Effect on Taurocholate Uptake Dose-dependent reduction in cellular accumulation; significant inhibition of NTCP-mediated uptake cdnsciencepub.complos.orgnih.govnih.govfda.gov
Effect on Estradiol-17β-D-glucuronide Uptake Inhibition of OATP-mediated uptake at higher concentrations nih.govfda.gov

Recombinant Cell Systems for Receptor Antagonism Studies

Recombinant cell systems are engineered to express specific receptors, allowing for the precise study of a drug's interaction with its target. These systems are invaluable for determining receptor affinity, selectivity, and functional antagonism.

In the case of sitaxsentan, recombinant cell lines have been used to characterize its properties as an endothelin (ET) receptor antagonist. plos.org These studies have confirmed that sitaxsentan is a highly selective antagonist for the endothelin-A (ETA) receptor compared to the endothelin-B (ETB) receptor. nih.govtandfonline.comnih.gov The reported selectivity is approximately 6,500-fold higher for ETA over ETB. nih.govtandfonline.comnih.gov This high selectivity is a defining characteristic of sitaxsentan. targetmol.commedchemexpress.commedchemexpress.com

Table 3: Receptor Antagonism Profile of Sitaxentan in Recombinant Cell Systems

ParameterFindingCitation
Primary Target Endothelin-A (ETA) receptor nih.govtandfonline.comnih.gov
Receptor Selectivity Approximately 6,500-fold more selective for ETA than ETB receptors nih.govtandfonline.comnih.gov
Mechanism of Action Blocks the binding of endothelin to the ETA receptor targetmol.com

Cardiac Organoid Models for Contractile Function Assessment

Cardiac organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the cellular composition and basic functionality of the heart. frontiersin.orgmdpi.com These models are emerging as powerful tools for assessing the effects of compounds on cardiac muscle function, including contractility and electrophysiology. frontiersin.orgmdpi.com

While specific data on sitaxsentan's direct effects on the contractile function of isolated cardiac organoids is limited in the provided search results, these models have been used to study the broader effects of endothelin receptor antagonists. mdpi.comresearchgate.netscispace.com For instance, in organoid models of inflammatory conditions where endothelin-1 (B181129) levels are elevated, the administration of endothelin-1 antagonists, including sitaxsentan, has been shown to mitigate the negative effects on contractile function. mdpi.com This suggests that cardiac organoids can be a valuable platform for investigating the therapeutic potential of sitaxsentan in pathological conditions affecting the heart.

In Vivo Animal Models

In vivo animal models are essential for understanding the physiological and pharmacological effects of a drug in a whole organism. They allow for the assessment of efficacy, pharmacokinetics, and the interaction of the drug with complex biological systems.

Rodent Models (Rats, Mice)

Rodent models, particularly rats and mice, have been extensively used in the preclinical evaluation of sitaxsentan, especially in the context of pulmonary hypertension. physiology.orgphysiology.org These models are often created by inducing conditions that mimic human pulmonary arterial hypertension, such as through chronic hypoxia or the administration of substances like monocrotaline (B1676716). physiology.org

In various rat and mouse models of pulmonary hypertension, sitaxsentan has been shown to prevent or attenuate the increases in pulmonary arterial pressure and pulmonary vascular resistance. amazonaws.com Furthermore, studies in animal models have demonstrated that sitaxsentan can reverse and prevent vascular remodeling associated with the disease. nih.gov

A study using a mouse model of intraluminal arterial injury found that selective ETA receptor antagonism with sitaxsentan reduced the formation of neointimal lesions. nih.gov This effect was not observed with selective ETB receptor antagonism or combined ETA/ETB antagonism, suggesting that the beneficial effect on vascular remodeling is primarily mediated through the ETA receptor. nih.gov The study also noted a reduction in collagen content within the lesions in the sitaxsentan-treated group. nih.gov

Table 4: Findings from Rodent Models in Sitaxentan Studies

ModelKey FindingsCitation
Rat and Mouse Models of Pulmonary Hypertension - Prevented or attenuated increases in pulmonary arterial pressure and vascular resistance. - Reversed and prevented vascular remodeling. amazonaws.comnih.gov
Mouse Model of Intraluminal Arterial Injury - Reduced neointimal lesion size. - Increased arterial lumen size. - Reduced collagen content in lesions. nih.gov

Large Animal Models (Pigs, Dogs)

Large animal models, particularly pigs and dogs, have been instrumental in the preclinical evaluation of sitaxentan, primarily in the context of cardiovascular and pulmonary diseases.

In a porcine model of shunt-induced pulmonary arterial hypertension (PAH), pretreatment with sitaxsentan was shown to prevent the increase in pulmonary vascular resistance and reduce medial thickness by 64%. nih.gov This study in 3-week-old piglets, where a shunt was created between the left subclavian artery and the pulmonary arterial trunk, demonstrated the protective effects of selective endothelin-A (ETA) receptor blockade. nih.gov Furthermore, sitaxsentan therapy prevented the decrease in the expression of bone morphogenetic protein receptor-2 (BMPR-2) and limited the overexpression of endothelin-1 (ET-1), ET-B receptor, and angiopoietin-1. nih.gov Another study utilizing a similar growing piglet model with a surgically created systemic-to-pulmonary shunt confirmed that such models lead to severe pulmonary hypertension. ahajournals.org The use of large animal models like the aorto-pulmonary shunt swine model allows for sequential tissue biopsies to assess changes in gene and microRNA expression throughout the development of pulmonary hypertension. nih.gov

Canine models have also been employed to study the pharmacokinetics and effects of sitaxentan. portico.org Following intravenous administration in dogs, sitaxsentan's plasma levels showed a biphasic decline, with a half-life of 4 to 4.8 hours. portico.org Oral administration resulted in rapid absorption, with peak plasma concentrations reached within 45 to 90 minutes and an excellent oral bioavailability of 90-100%. portico.org These pharmacokinetic studies in dogs, alongside data from rats, provided crucial information for estimating appropriate human dosages. portico.org Additionally, canine models of acute kidney injury have been used to investigate the therapeutic potential of endothelin receptor antagonists, with studies showing that interventions to increase renal blood flow can ameliorate injury. tandfonline.com For instance, a combination of a nitric oxide donor and an endothelin-1 converting enzyme inhibitor improved renal function after ischemia-reperfusion injury in a canine model. tandfonline.com

The table below summarizes key findings from studies using large animal models.

ModelKey Findings with SitaxsentanReference
Porcine Model of Shunt-Induced PAH Prevented increase in pulmonary vascular resistance and reduced medial thickness. nih.gov nih.gov
Prevented decrease in BMPR-2 expression and limited overexpression of ET-1, ET-B, and angiopoietin-1. nih.gov nih.gov
Canine Pharmacokinetic Studies Intravenous half-life of 4-4.8 hours. portico.org portico.org
Oral bioavailability of 90-100%. portico.org portico.org

Specialized Disease Models

The efficacy of sitaxentan has been explored in a variety of specialized disease models, providing insights into its mechanism of action across different pathologies.

Alport Syndrome: In mouse models of Alport syndrome, a genetic disorder characterized by progressive kidney disease, sitaxentan has demonstrated significant therapeutic benefits. nih.govresearchgate.netalportsyndromenews.comfrontiersin.org Treatment with sitaxentan delayed the onset of proteinuria, a hallmark of kidney damage, and normalized the morphology of the glomerular basement membrane. nih.govresearchgate.netalportsyndromenews.com It also inhibited the invasion of mesangial cells into glomerular capillaries, a key pathological event. nih.govalportsyndromenews.com Furthermore, sitaxentan treatment led to the normalization of glomerular expression of metalloproteinases and pro-inflammatory cytokines, prevented interstitial fibrosis, and ultimately increased the lifespan of the Alport mice. nih.govresearchgate.net These findings strongly suggest that the activation of the endothelin A receptor on mesangial cells is a critical initiating event in Alport glomerular disease. nih.gov Studies have also investigated the potential of sitaxentan to address the hearing loss associated with Alport syndrome, with evidence suggesting a similar underlying disease mechanism in the kidney and the ear. grantome.com

Focal Segmental Glomerulosclerosis (FSGS): While direct studies on sitaxsentan in FSGS models are limited, research on related dual endothelin-angiotensin receptor antagonists like sparsentan (B1681978) provides a rationale for its potential utility. core.ac.uknihr.ac.ukresearchgate.netnih.govnih.gov FSGS is a condition characterized by scarring in the kidney's filtering units. nihr.ac.uknih.gov Studies with sparsentan have shown that dual receptor blockade can lead to a reduction in proteinuria. nih.gov The DUET trial, a phase 2 study of sparsentan in FSGS patients, demonstrated greater proteinuria reduction compared to an angiotensin receptor blocker alone. nih.gov

Ischemia-Reperfusion Injury (IRI): The role of endothelin receptor antagonists has been investigated in models of ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. While some studies have focused on other endothelin antagonists like tezosentan (B1682238) in hepatic IRI models, the principles are relevant to sitaxentan. nih.gov In a porcine model of acute kidney injury, the endothelin receptor antagonist sitaxsentan was shown to improve hypoxia. tandfonline.comtaylorandfrancis.com In vitro models of IRI using human pluripotent stem cell-derived cardiomyocytes are also being developed to better screen for drug candidates. nih.govfrontiersin.org

Endotoxemia: In a rat model of endotoxemia induced by lipopolysaccharide (LPS), sitaxsentan attenuated the associated pulmonary hypertension and increased mean arterial pressure. nih.gov Notably, it did not adversely affect gas exchange, cardiac output, or serum bicarbonate levels. nih.gov The beneficial hemodynamic effects of sitaxsentan in this model appear to be mediated, at least in part, by a direct effect on the pulmonary vasculature, specifically through an improvement in endothelium-independent vasorelaxation. nih.gov However, sitaxsentan did not significantly reduce the mRNA levels of pro-inflammatory cytokines in the pulmonary artery, suggesting its primary mechanism is not through direct anti-inflammatory action in this context. nih.gov In murine sepsis models, sitaxentan has been shown to prevent pulmonary inflammation and fibrosis. nih.gov

Bleomycin-Induced Pulmonary Fibrosis: Sitaxentan has been studied in the widely used bleomycin-induced model of pulmonary fibrosis in mice. ersnet.orgkarger.comersnet.orgresearchgate.net Prophylactic administration of sitaxentan was found to preserve lung function, reduce airspace inflammation, and prevent collagen deposition, a key feature of fibrosis. ersnet.orgkarger.com It improved lung mechanics, attenuated lung pathology, and decreased inflammatory cells and protein content in the bronchoalveolar lavage fluid. ersnet.org These findings suggest that selective ETA receptor inhibition may be a promising therapeutic approach for pulmonary fibrosis. ersnet.orgersnet.orgresearchgate.net

Molecular and Biochemical Techniques

Receptor Binding Assays (Ki, IC50)

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For sitaxsentan, these assays have consistently demonstrated its high selectivity for the endothelin-A (ETA) receptor over the ETB receptor.

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters derived from these assays. Sitaxsentan exhibits a strong binding affinity for the human ETA receptor, with reported Ki values around 0.43 nM and IC50 values of approximately 1.4 nM. dcchemicals.comamazonaws.com This high affinity underscores its potency as an ETA receptor antagonist. In contrast, its affinity for the ETB receptor is significantly lower, leading to a selectivity ratio of approximately 6,500-fold in favor of the ETA receptor. amazonaws.com

The table below provides a summary of the binding affinity of sitaxsentan for endothelin receptor subtypes.

ParameterReceptor SubtypeValue (nM)Reference
Ki ETA0.43 dcchemicals.comamazonaws.com
IC50 ETA1.4 dcchemicals.comamazonaws.com

Pharmacokinetic Profiling Techniques

The pharmacokinetic profile of sitaxsentan has been characterized using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and, in some preclinical studies, radio-chromatography.

In both rat and dog models, the pharmacokinetics of sitaxsentan have been thoroughly investigated. portico.org Following intravenous administration, plasma concentrations of the drug were measured over time, revealing a rapid initial decline followed by a slower elimination phase. portico.org The elimination half-life was determined to be between 5.9 and 7.5 hours in rats and 4 to 4.8 hours in dogs. portico.org Oral administration studies showed rapid absorption in both species, with excellent bioavailability of 50-60% in rats and 90-100% in dogs. portico.org These studies are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Gene Expression Analysis

Real-time quantitative polymerase chain reaction (RT-qPCR) has been a key technique in sitaxsentan research to understand its effects on gene expression in various disease models.

In a porcine model of shunt-induced pulmonary hypertension, RT-qPCR was used to analyze pulmonary tissue. nih.gov The study found that chronic shunting led to an overexpression of ET-1, ET-B receptor, and angiopoietin-1, along with a decreased expression of BMPR-2 and BMPR-1A. nih.gov Treatment with sitaxsentan completely prevented the decreased expression of BMPR-2 and limited the overexpression of the other genes. nih.gov

Similarly, in a rat model of endotoxemia, RT-qPCR was employed to measure the mRNA expression of proinflammatory mediators in the pulmonary artery. nih.gov While lipopolysaccharide (LPS) administration increased the expression of IL-1β, TNF-α, IL-6, and iNOS, sitaxsentan treatment showed a trend towards decreasing IL-1β and TNF-α expression, although this did not reach statistical significance. nih.gov

In mouse models of Alport syndrome, expression profiling of renal cortex mRNA using microarrays revealed that sitaxentan treatment normalized the glomerular expression of metalloproteinases and pro-inflammatory cytokines. nih.gov

Enzyme Inhibition Assays

CYP Isoforms: In vitro studies using human liver microsomes have established that sitaxsentan and its metabolites are inhibitors of certain cytochrome P450 (CYP) enzymes. amazonaws.comsemanticscholar.org Specifically, sitaxsentan is a moderate inhibitor of CYP2C9 (Ki = 0.46 µM) and, to a lesser extent, CYP2C19 (Ki = 1-4 µM) and CYP3A4/5 (Ki = 20 µM). amazonaws.com This information is critical for predicting potential drug-drug interactions. High-throughput screening assays for CYP inhibition, often using a cocktail of probe substrates, are standard in drug development to assess these risks early on. nih.govnih.goviqvia.comevotec.comnuvisan.com

Transporters: Enzyme inhibition assays have also been used to evaluate the effect of sitaxsentan on various drug transporters. Studies using sandwich-cultured human hepatocytes have shown that sitaxsentan can inhibit certain hepatobiliary transporters. cdnsciencepub.complos.orgnih.govresearchgate.netresearchgate.net It has been demonstrated to inhibit the sodium taurocholate cotransporting polypeptide (NTCP) and the bile salt export pump (BSEP), with an IC50 for BSEP of 25 µM. cdnsciencepub.complos.org Sitaxsentan also showed some inhibition of the organic anion-transporting polypeptide (OATP). cdnsciencepub.comresearchgate.net These findings on transporter inhibition are important for understanding the potential mechanisms of drug-induced liver injury.

The table below summarizes the inhibitory effects of sitaxsentan on key enzymes and transporters.

TargetParameterValue (µM)Reference
CYP2C9 Ki0.46 amazonaws.com
CYP2C19 Ki1-4 amazonaws.com
CYP3A4/5 Ki20 amazonaws.com
BSEP IC5025 plos.org
NTCP InhibitionYes cdnsciencepub.com
OATP InhibitionYes cdnsciencepub.comresearchgate.net

Computational and Predictive Modeling

Computational and predictive modeling techniques have been instrumental in elucidating the metabolic pathways of sitaxsentan and predicting the formation of reactive metabolites. These in silico approaches provide valuable insights into the thermodynamic favorability of specific metabolic reactions and the regioselectivity of conjugation reactions.

Density Functional Calculations for Metabolite Thermodynamics

Density Functional Theory (DFT) calculations have been employed to investigate the thermodynamics of sitaxsentan's metabolic activation. A key step in its metabolism involves the enzymatic demethyleneation of its 1,3-benzodioxole ring, which forms an ortho-catechol metabolite. This catechol can then be oxidized to a reactive ortho-quinone metabolite.

Research has utilized DFT calculations to determine the thermodynamic feasibility of the oxidation of the sitaxentan-derived catechol to its corresponding quinone. These calculations revealed that the reaction is thermodynamically favorable, with a calculated enthalpy change of -6.3 kcal/mol. nih.gov This negative enthalpy change indicates an exothermic reaction, suggesting that the formation of the reactive quinone from the catechol metabolite is a spontaneous process under physiological conditions. This computational finding supports the hypothesis that sitaxsentan is capable of readily forming a reactive ortho-quinone metabolite in vivo. nih.gov

ParameterValueReference
ReactionSitaxsentan-catechol → Sitaxsentan-quinone nih.gov
Calculated Enthalpy Change (ΔH)-6.3 kcal/mol nih.gov

Computational Modeling of Conjugation Reactions

Computational modeling has also been used to predict the sites of conjugation of sitaxsentan's reactive quinone metabolite with endogenous nucleophiles, such as glutathione (GSH). Understanding the specifics of these conjugation reactions is crucial, as they represent a major detoxification pathway.

Using a density functional methodology, researchers have modeled the nucleophilic attack of glutathione on the sitaxsentan-quinone. nih.gov To simplify the calculations, an S-methyl thiolate anion was used as a surrogate for the glutathione molecule. By comparing the transition state energies for the attack at different positions on the phenyl ring of the quinone, the model predicted the most likely site of conjugation. nih.govnih.gov The calculations indicated that the 2-position of the phenyl ring was a more probable site for glutathione conjugation than the 5-position, based on the lower transition state energy for the former. nih.gov This predictive modeling provides a molecular-level rationale for the observed regioselectivity in the formation of sitaxsentan-glutathione conjugates.

Genetic and Pharmacogenetic Research Approaches

Genetic and pharmacogenetic studies have been pivotal in exploring the variability in patient response to endothelin receptor antagonists (ERAs), including sitaxsentan. These research approaches aim to identify genetic markers that may influence the efficacy and safety of drugs targeting the endothelin-1 (ET-1) pathway.

Investigation of ET-1 Pathway Gene Polymorphisms

The endothelin pathway is a critical regulator of pulmonary vascular function, and genetic variations within this pathway have been investigated for their potential to modify treatment outcomes in patients with pulmonary arterial hypertension (PAH). nih.govnih.gov Research has focused on identifying single-nucleotide polymorphisms (SNPs) in genes encoding for ET-1, its receptors (ETA and ETB), and associated G-proteins, and correlating these with clinical responses to ERAs. nih.govatsjournals.org

A significant study analyzed the impact of ET-1 pathway polymorphisms on the clinical efficacy of ERA therapy in a large cohort of PAH patients, which included individuals from the STRIDE (Sitaxsentan To Relieve Impaired Exercise) trials. nih.govnih.govatsjournals.org This research identified a specific SNP, rs11157866, located in the G-protein alpha and gamma subunits gene (GNG2), that was significantly associated with a composite measure of clinical improvement. nih.goversnet.org Patients carrying this variant showed a greater improvement in functional class and 6-minute walk distance at 12 and 18 months of ERA treatment. nih.govatsjournals.org These findings suggest that polymorphisms in genes associated with the ET-1 signaling cascade can influence the therapeutic response to ERAs like sitaxsentan. nih.gov

Genetic VariantGeneAssociated Outcome with ERA TherapyStudy PopulationReference
rs11157866GNG2Combined improvement in functional class and 6-minute walk distance715 PAH patients of European descent nih.goversnet.org

Application of Genome-Wide Association Studies (GWAS) to Endothelin Pathway Analysis

Genome-wide association studies (GWAS) have been employed as a powerful, unbiased approach to identify novel genetic variants associated with PAH and treatment response. In the context of the endothelin pathway, GWAS has been instrumental in selecting candidate SNPs for more targeted pharmacogenetic analyses. nih.govnih.gov

For instance, the single-nucleotide polymorphisms that were investigated for their association with ERA efficacy in the study involving the STRIDE trial participants were initially selected from a comprehensive GWAS performed on the same study cohort. nih.govnih.govatsjournals.org This approach allows for a broad, hypothesis-free screening of the entire genome to pinpoint genetic loci of interest. Following the identification of the CBLN2 locus as being associated with PAH in a GWAS, another large study specifically evaluated polymorphisms within the endothelin signaling pathway in patients from the STRIDE study. ersnet.org This nested approach, moving from a broad GWAS to a focused pathway analysis, led to the identification of the association between the GNG2 variant (rs11157866) and clinical outcomes with ERA therapy. ersnet.org This demonstrates the utility of GWAS in generating new hypotheses for pharmacogenetic research within the endothelin pathway. nih.goversnet.org

Future Research Directions and Unanswered Questions

Exploration of Novel Signaling Pathway Modulations by Sitaxsentan (B1663635) (phosphate)

While sitaxsentan's primary mechanism is the selective antagonism of the endothelin-A (ETA) receptor, the full spectrum of its molecular interactions remains incompletely understood. nih.gov The endothelin system is known to intersect with other critical signaling pathways. mdpi.com For instance, endothelin-1 (B181129) (ET-1) can potentiate the effects of growth factors like transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), both of which are implicated in the vascular remodeling seen in PAH. mdpi.comahajournals.org Future research should investigate whether sitaxsentan's blockade of ETA receptors indirectly modulates these pro-proliferative pathways. nih.gov

Furthermore, the role of sitaxsentan in the context of immune-mediated signaling warrants deeper exploration. In studies involving serum from patients with scleroderma-associated PAH (SSc-PAH), autoantibodies with agonistic properties on ETA receptors have been identified. ersnet.org The vasoconstrictive effects induced by these antibodies were blocked by sitaxsentan, suggesting a potential therapeutic mechanism in specific autoimmune-driven forms of PAH. ersnet.org Investigating these novel immunopharmacological interactions could uncover new applications or explain differential responses among patient populations. The complex interplay between the endothelin, nitric oxide, and prostacyclin pathways also presents opportunities for further study to determine if sitaxsentan has beneficial effects on endothelial function beyond its primary receptor blockade. oup.com

Detailed Characterization of Metabolite Bioactivity and Toxicodynamics

A crucial area of future investigation is the bioactivity and toxicological profile of sitaxsentan's metabolites. The idiosyncratic hepatotoxicity that led to the drug's market withdrawal is thought to be linked to its metabolic activation. acs.org Sitaxsentan contains a 1,3-benzodioxole (B145889) ring which undergoes metabolic processing to form an ortho-catechol metabolite. acs.org This catechol can be further oxidized into a reactive ortho-quinone metabolite, which is capable of forming conjugates with cellular nucleophiles like glutathione (B108866). acs.org This bioactivation pathway is a prime suspect for the observed liver injury. acs.org

Further research must focus on the following:

Reactivity of Metabolites: Quantitatively assessing the reactivity of the quinone metabolite and identifying the specific cellular proteins it targets.

Transporter Inhibition by Metabolites: While sitaxsentan itself is known to inhibit the bile salt export pump (BSEP), as well as transporters like NTCP and OATP, the inhibitory potential of its metabolites on these hepatobiliary transporters is unknown. plos.orgcdnsciencepub.commdpi.com Studies on other drugs have shown that metabolites can sometimes be more potent inhibitors than the parent compound. mdpi.com

Toxicodynamics: Elucidating the precise sequence of events following metabolic activation and transporter inhibition that leads to cholestasis and hepatocellular injury, using advanced preclinical models. researchgate.netwur.nl

Table 1: In Vitro Inhibition of Hepatic Transporters by Sitaxsentan

Transporter Observation Reference
BSEP Inhibited with an IC50 of 25 µM. plos.org
NTCP Significantly inhibited sodium-dependent taurocholate uptake. cdnsciencepub.com
OATP Identified as an inhibitor. plos.org

Further Elucidation of Selective Endothelin Receptor Subtype Blockade in Disease Pathogenesis

The development of sitaxsentan, a highly selective ETA receptor antagonist, spurred a debate on whether selective or dual (ETA/ETB) blockade is more advantageous for treating PAH. ersnet.orguscjournal.com The prevailing hypothesis for selective blockade is that it inhibits the detrimental vasoconstrictive and proliferative effects mediated by ETA receptors on smooth muscle cells, while preserving the beneficial functions of ETB receptors on endothelial cells, which include vasodilator release (e.g., nitric oxide, prostacyclin) and clearance of circulating ET-1. nih.govnih.gov

However, the clinical relevance of this selectivity remains unproven, and some evidence suggests that safety profiles and pharmacokinetic interactions may be more critical determinants of a drug's utility. ersnet.org Furthermore, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction. jacc.org Some experimental data indicate that combined blockade of both receptor subtypes is necessary to achieve maximal inhibition of ET-1-induced vasoconstriction in human pulmonary arteries. ahajournals.org Unanswered questions in this area include:

Is the contribution of endothelial ETB-mediated vasodilation clinically significant in the setting of established PAH?

How does the expression and function of ETA and ETB receptors differ across various vascular beds and in different disease etiologies (e.g., idiopathic vs. connective tissue disease-associated PAH)? nih.gov

What is the long-term impact of selective ETA blockade on plasma ET-1 levels and potential ETB-mediated effects?

Resolving this debate will likely require carefully designed, unbiased head-to-head clinical trials comparing selective and dual antagonists, though the withdrawal of sitaxsentan complicates this prospect. uscjournal.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

A significant challenge highlighted by sitaxsentan's history is the poor predictability of standard preclinical models for idiosyncratic drug-induced liver injury (iDILI). mdpi.com Traditional animal models often fail to replicate human-specific, immune-mediated hepatotoxicity. mdpi.com Therefore, a critical area for future research is the development and validation of more sophisticated, human-relevant models.

Promising avenues include:

Microphysiological Systems (MPS): Also known as "liver-on-a-chip," these 3D systems can incorporate multiple human liver cell types, including hepatocytes and non-parenchymal cells like Kupffer and stellate cells, to better mimic the liver microenvironment and capture complex cell-cell interactions. mdpi.com

Advanced Cell Culture Models: The use of human hepatoma HepaRG cells, which can differentiate to show both hepatocyte and biliary epithelial cell characteristics, and sandwich-cultured human hepatocytes have been employed to study the cholestatic potential of ERAs. plos.orgresearchgate.net Further refinement of these models to include immune components could improve their predictive power for iDILI. mdpi.com

Humanized Animal Models: The use of mice with humanized livers could provide a more predictive in vivo system for studying human-specific metabolism and toxicity pathways.

These advanced models are essential for mechanistically investigating the hepatotoxicity of sitaxsentan's metabolites and for the safety screening of future drug candidates.

Investigation of Pharmacogenetic Influences on Sitaxsentan (phosphate) Responses

The variability in patient response and tolerability to endothelin receptor antagonists suggests that genetic factors may play a significant role. atsjournals.org The field of pharmacogenetics holds promise for personalizing therapy and identifying patients at higher risk for adverse events. researchgate.net

For sitaxsentan, research has already identified a potential genetic marker. A study involving patients from the STRIDE trials, who were treated with ERAs including sitaxsentan, found that a single-nucleotide polymorphism (SNP) in the GNG2 gene (rs11157866), which is involved in G-protein signaling, was associated with a higher likelihood of clinical improvement. atsjournals.orgnih.gov

Future pharmacogenetic studies should expand on this by:

Investigating Metabolic Genes: Sitaxsentan is a substrate for cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP3A5, and a potent inhibitor of CYP2C9. uscjournal.commdpi.com Research is needed to determine if genetic variants in these enzymes influence sitaxsentan's plasma concentrations, efficacy, and the risk of drug-drug interactions (e.g., with warfarin) or toxicity. uscjournal.commdpi.com

Validating Pathway Polymorphisms: The association with the GNG2 gene variant needs to be validated in larger, independent cohorts to confirm its role as a predictive biomarker for ERA therapy. atsjournals.org

Exploring Transporter Genes: Given that sitaxsentan inhibits hepatic transporters like BSEP and NTCP, investigating polymorphisms in the genes encoding these transporters (e.g., ABCB11 and SLC10A1) could help identify individuals predisposed to cholestatic liver injury. plos.org

A multi-center international study was initiated to explore the pharmacogenomics of ERA therapy in PAH, which included patients treated with sitaxsentan, highlighting the recognized importance of this research area. nibn.go.jp

Q & A

Q. How can long-term cardiovascular outcomes of Sitaxsentan phosphate therapy be evaluated retrospectively?

  • Methodological Answer : Link electronic health records (EHRs) with pharmacy databases to identify patients on Sitaxsentan. Apply propensity score matching to adjust for confounders and use Cox proportional hazards models to estimate mortality/readmission risks .

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